CHLORALOSE
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11Cl3O6 |
|---|---|
Molecular Weight |
309.5 g/mol |
IUPAC Name |
1-[(2R,5R,6S,6aR)-6-hydroxy-2-(trichloromethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |
InChI |
InChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2/t2?,3-,4+,5+,6?,7+/m0/s1 |
InChI Key |
OJYGBLRPYBAHRT-OPKHMCHVSA-N |
SMILES |
C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |
Isomeric SMILES |
C(C([C@@H]1[C@@H]([C@@H]2C(O1)O[C@@H](O2)C(Cl)(Cl)Cl)O)O)O |
Canonical SMILES |
C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |
Origin of Product |
United States |
Chemical Synthesis and Structural Analysis of Chloralose
Synthetic Pathways and Reaction Mechanisms
The synthesis of chloralose (B1664795) primarily involves the reaction of a monosaccharide with chloral (B1216628) (trichloroacetaldehyde) under acidic conditions. This process leads to the formation of a cyclic acetal (B89532), with the specific stereochemistry and yield influenced by the choice of sugar and reaction parameters.
Condensation Reactions in this compound Formation
The fundamental reaction for synthesizing this compound is an acid-catalyzed condensation between chloral and a reducing sugar, such as glucose. This reaction proceeds in two main steps: the formation of an acetal and subsequent cyclization to create a stable furanose or pyranose structure. Strong Brønsted acids like sulfuric acid or p-toluenesulfonic acid are typically employed to protonate the carbonyl oxygen of chloral, which facilitates a nucleophilic attack from the hydroxyl groups of the sugar.
Historically, this compound was first synthesized in 1889 by Arthur Heffter through the condensation of D-glucose and chloral in the presence of an acid catalyst. semanticscholar.orgresearchgate.net A common laboratory preparation involves heating an anhydrous mixture of chloral and glucose at 100°C for about an hour. The use of anhydrous chloral, which can be prepared by dehydrating chloral hydrate (B1144303) with sulfuric acid, is crucial for enhancing reactivity and minimizing side reactions like hydrolysis. The reaction solvent also plays a role; for instance, chloroform (B151607) can be used to dissolve chloral and prevent its premature crystallization.
The reaction conditions, including temperature and time, are critical for achieving complete conversion and good yields. Reflux temperatures ranging from 60 to 100°C and reaction times of 3 to 7 hours are often necessary to ensure the elimination of water. For example, the synthesis of a galactose-derived this compound yielded 72% of the product after 3 hours of reflux at 98°C.
The general reaction can be summarized as:
Reactants: Monosaccharide (e.g., D-glucose, D-galactose, D-ribose) and anhydrous chloral. scispace.com
Catalyst: Strong acid (e.g., Sulfuric acid). scispace.com
Process: Condensation reaction involving acetal formation and cyclization.
Stereochemical Considerations: Alpha- and Beta-Isomer Formation
The reaction of chloral with glucose results in the formation of two primary stereoisomers: α-chloralose and β-chloralose. wikipedia.org These isomers differ in their stereochemistry at the anomeric carbon. The IUPAC name for α-chloralose is (R)-1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose.
While both isomers are formed during the synthesis, α-chloralose is typically the major product and is preferentially isolated due to its greater stability. The β-isomer, sometimes referred to as parathis compound, is considered inactive as a GABAAR modulator. wikipedia.org The separation of these isomers is often achieved through purification techniques like crystallization.
The stereochemical outcome of the synthesis is dependent on the starting monosaccharide. For instance, while the reaction with D-glucose yields both α and β isomers, reactions with D-xylose, D-arabinose, D-galactose, and D-mannose have been reported to produce only the β-isomers. semanticscholar.org The configuration of the acetal carbon is a key stereogenic center, and its assignment can be confirmed using techniques like NOESY NMR spectroscopy, which can show the interaction between the HCCCl₃ proton and the H-1 proton of the sugar ring. researchgate.net
Table 1: Comparison of α- and β-Chloralose
| Feature | α-Chloralose | β-Chloralose |
| Synonym | anhydroglucochloral | parathis compound |
| IUPAC Name | (R)-1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose | (S)-1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose |
| Stereochemistry | The trichloromethyl group is on the opposite side of the furanose ring from the C-3 hydroxyl group. | The trichloromethyl group is on the same side of the furanose ring as the C-3 hydroxyl group. |
| Pharmacological Activity | Anesthetic and hypnotic effects. scispace.com | Lacks significant pharmacological activity. |
Derivatization and Analog Synthesis
This compound serves as a versatile starting material for the synthesis of a wide array of derivatives and analogs. scispace.com The stable 1,2-O-trichloroethylidene protecting group allows for selective modifications at other positions of the sugar moiety. scispace.com
Synthesis of Novel this compound Derivatives
Numerous derivatives of this compound have been synthesized to explore their chemical properties and potential applications. These include:
Orthoesters: Tricyclic orthoester structures can be obtained from the reaction of this compound with strong bases like potassium t-butoxide. scispace.com These orthoesters are valuable as glycosyl donors for the formation of new ribofuranoside units. scispace.comyok.gov.tr
Methylated and Tosylated Derivatives: Methylation of this compound, such as the synthesis of 3-O-Methyl-ribothis compound, and tosylation to prepare compounds like 5-O-Tosyl-ribothis compound, have been reported with good yields. scispace.comresearchgate.net
Azido and Amino Derivatives: 5-O-Tosyl-ribothis compound can be converted to 5-azido-5-deoxy-ribothis compound, which can then be reduced to 5-amino-5-deoxy-ribothis compound using methods like the Staudinger reduction. scispace.comresearchgate.net
Ether Derivatives: New 3-O-allyl ether derivatives of this compound have been synthesized, which are potential monomers for creating new glycopolymers. asianpubs.org
Table 2: Examples of Synthesized this compound Derivatives
| Derivative | Starting Material | Reagents | Yield | Reference |
| 1,2,3-O-dichloro-L-rhamnofuranose | L-rhamnothis compound | - | - | yok.gov.tr |
| 3-O-Methyl-ribothis compound | 1,2-O-(S)-trichloroethylidene-α-d-ribofuranose | Methylating agent | 75% | scispace.comresearchgate.net |
| 5-O-Tosyl-ribothis compound | 1,2-O-(S)-trichloroethylidene-α-d-ribofuranose | Tosyl chloride | 61% | scispace.comresearchgate.net |
| 5-azido-5-deoxy-ribothis compound | 5-O-Tosyl-ribothis compound | NaN₃ in DMF | 77% | scispace.comresearchgate.net |
| 5-amino-5-deoxy-ribothis compound | 5-azido-5-deoxy-ribothis compound | Triphenylphosphine | 72% | scispace.comresearchgate.net |
Modification for Polymeric Applications
This compound derivatives are valuable precursors for the synthesis of sugar-based polymers, or glycopolymers. scielo.br These polymers, which have a stable carbon-carbon backbone and hydrophilic sugar side chains, have potential applications in modifying the surface properties of conventional polymers, improving characteristics like biocompatibility and dyeability. scielo.brscielo.br
A key strategy involves the synthesis of vinyl sugar monomers from protected sugars like this compound. scielo.br For example, a new α-chloralose-based copolymer of styrene (B11656) (PSVTEG) was synthesized from a vinyl (hydroxyl) furan (B31954) monomer derived from α-chloralose via a free radical polymerization reaction. scielo.brresearchgate.net The synthesis of 3-O-allyl ether this compound derivatives also provides monomers for the creation of novel glycopolymers. asianpubs.org
Formation of Thiosemicarbazone and Semicarbazone Derivatives
Thiosemicarbazone and semicarbazone derivatives of this compound have been synthesized and characterized. researchgate.netscilit.com These compounds are typically formed through the condensation of this compound-derived 1,4-furanodialdoses with thiosemicarbazide (B42300) or semicarbazide (B1199961). researchgate.netmcbu.edu.tr
The synthesis involves the following general steps:
Oxidation of this compound: α-chloralose is oxidized, for instance using periodate, to yield a dialdofuranose derivative. researchgate.net
Condensation: The resulting aldehyde is then condensed with thiosemicarbazide or semicarbazide to form the corresponding thiosemicarbazone or semicarbazone. researchgate.netresearchgate.net
For example, thiosemicarbazones and semicarbazones of α-gluco-, β-gluco-, galacto-, and manno-chloralose have been synthesized in good yields. researchgate.net The structures of these new compounds are typically confirmed using spectroscopic methods such as FTIR and NMR, as well as elemental analysis. researchgate.netresearchgate.net
Structural Characterization Methodologies
The definitive identification and structural elucidation of this compound rely on a combination of modern analytical techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.
Spectroscopic techniques are fundamental in confirming the structure of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy Both ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing this compound and its derivatives. researchgate.netyok.gov.trtandfonline.com ¹H NMR spectra can reveal the presence of both free and conjugated forms of α-chloralose. researchgate.net For instance, characteristic resonances for the H1 and chloral-type protons of free α-chloralose have been observed at chemical shifts of 5.50 ppm and 6.15 ppm, respectively. researchgate.net In studies of this compound derivatives, such as thiosemicarbazones, the azomethine proton (CH=N) appears as a doublet around 7.33 ppm, while the anomeric proton (H-1) of the furanose ring shows a doublet at approximately 6.11 ppm. researchgate.net
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. yok.gov.tr For a thiosemicarbazone derivative of α-chloralose, the carbon signals for the azomethine (C=N) and thiocarbonyl (C=S) groups appear at around 141.9 ppm and 179.1 ppm, respectively. researchgate.net The carbon atoms of the sugar moiety resonate in the range of 72.2 to 109.6 ppm. tandfonline.comresearchgate.net
Infrared (IR) Spectroscopy Infrared spectroscopy is used to identify the functional groups present in the this compound molecule. yok.gov.trsciforum.net The IR spectrum of a this compound derivative confirms the presence of hydroxyl (-OH) groups through absorption bands in the range of 3178 cm⁻¹. researchgate.net Other characteristic bands include those for N-H stretching (around 3290-3461 cm⁻¹) and C=N stretching (around 1606 cm⁻¹) in derivatives like semicarbazones and thiosemicarbazones. researchgate.net A conforming infrared spectrum is a standard quality control parameter for commercial α-chloralose. avantorsciences.comthermofisher.com
Mass Spectrometry (MS) Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is crucial for determining the molecular weight and fragmentation pattern of this compound. researchgate.netnih.gov In negative ion electrospray ionization (ESI) mass spectrometry, this compound exhibits an intense [M-H]⁻ molecular anion isotope group. sasa.gov.uk Collision-induced dissociation of the ions at m/z 307 and 309 yields characteristic product ions. sasa.gov.uk Key fragmentation transitions monitored for quantitative analysis include m/z 307 → m/z 161 and m/z 307 → m/z 189, which correspond to the loss of C₂H₃⁵Cl₃O and CH³⁵Cl₃ moieties, respectively. sasa.gov.uk LC-MS/MS methods provide superior sensitivity and selectivity for detecting this compound residues. sasa.gov.uk High-resolution mass spectrometry can determine the exact mass, with the [M+H]⁺ ion of this compound being measured at 307.9621. massbank.jp
| Technique | Parameter | Observed Value/Range | Reference |
|---|---|---|---|
| ¹H NMR | α-chloralose (free form, H1) | 5.50 ppm | researchgate.net |
| α-chloralose (free form, chloral-type H) | 6.15 ppm | researchgate.net | |
| ¹³C NMR (Derivative) | Azomethine Carbon (C=N) | ~141.9 ppm | researchgate.net |
| Thiocarbonyl Carbon (C=S) | ~179.1 ppm | researchgate.net | |
| IR | -OH stretch (alcohol) | ~3178 cm⁻¹ | researchgate.net |
| C=N stretch (imine) | ~1606 cm⁻¹ | researchgate.net | |
| MS (LC-MS/MS) | Precursor Ion [M-H]⁻ | m/z 307, 309 | sasa.gov.uk |
| Product Ion 1 | m/z 161 | sasa.gov.uk | |
| Product Ion 2 | m/z 189 | sasa.gov.uk |
This compound is a chiral molecule, and its synthesis from the condensation of chloral and glucose produces a mixture of isomers. gv-solas.de The primary forms are α-chloralose and β-chloralose, which differ in their stereochemistry. gv-solas.de Commercial preparations are typically composed of 90% or more of the α-isomer, with the β-isomer constituting less than 10%. herts.ac.uk
The separation and analysis of these isomers are critical for characterization.
Crystallization: The isomers can be separated through crystallization processes, which exploit differences in their physical properties. sciencemadness.org
Chromatography: Gas chromatography (GC) is a standard method for analyzing the isomeric composition of this compound products, often used to confirm that the β-anomer content is below a certain threshold (e.g., 20%). avantorsciences.comvwr.com
Polarimetry: The optical activity of the isomers provides a means for their differentiation. The specific optical rotation of α-chloralose is a key specification, typically measured at 589 nm (the sodium D-line) in an ethanol (B145695) solution. avantorsciences.comthermofisher.comvwr.com The accepted range for a commercial product is generally between +15° and +19°. avantorsciences.comthermofisher.comvwr.com
Advanced Mass Spectrometry: Chiral recognition using mass spectrometry has been explored for various compounds. acs.org Techniques such as using cyclodextrins as chiral selectors in ESI-Mass Spectrometry can facilitate the differentiation of enantiomers and diastereomers in the gas phase, a principle applicable to the analysis of chiral molecules like this compound. acs.org
The β-isomer is considered to have no significant anesthetic effect, unlike the α-isomer. gv-solas.de Therefore, ensuring a high purity of α-chloralose is essential for its applications.
| Parameter | Isomer | Value/Method | Reference |
|---|---|---|---|
| Typical Composition | α-Chloralose | ≥90% | |
| β-Chloralose | <10% | herts.ac.uk | |
| Separation Method | α and β isomers | Crystallization | sciencemadness.org |
| Analytical Method | α and β isomers | Gas Chromatography (GC) | avantorsciences.com |
| Specific Optical Rotation [α]D | α-Chloralose | +15° to +19° (c=2, Ethanol, 20°C) | avantorsciences.comthermofisher.comvwr.com |
Molecular and Cellular Neuropharmacology of Chloralose in Experimental Systems
Mechanisms of Action on Central Nervous System Receptors
Chloralose (B1664795) exerts its effects, at least in part, through actions on key neurotransmitter systems in the brain, particularly GABAergic and glutamatergic pathways.
Modulation of GABAergic Neurotransmission (e.g., GABA-A Receptor Interactions)
Experimental studies strongly indicate that this compound modulates the activity of gamma-aminobutyric acid type A (GABA-A) receptors, which are the primary mediators of fast inhibitory neurotransmission in the central nervous system researchgate.netmdpi.com. This compound exhibits barbiturate-like actions on synaptic transmission and has potent effects at inhibitory GABA-A receptors wikipedia.org. Research using Xenopus oocytes expressing human GABA-A receptor subunits (alpha-1, beta-1, and gamma-2L) demonstrated that this compound produced a concentration-dependent potentiation of the GABA-induced current psu.edu. This potentiation involved an increase in the affinity for GABA and a small increase in GABA's efficacy psu.edu. Importantly, this compound did not affect membrane current in the absence of GABA, suggesting it acts as a positive allosteric modulator rather than a direct agonist at typical anesthetic concentrations psu.edu. Studies in rat hippocampal CA1 pyramidal neurons have shown that alpha-chloralose can activate GABA-A receptors on presynaptic nerve terminals, potentially leading to presynaptic inhibition or autoregulation in a concentration-dependent manner nih.gov. At higher concentrations, it can activate both extrasynaptic and synaptic GABA-A receptors, prolonging the decay phase of inhibitory currents nih.gov. While this compound affects GABA-A receptor activity, it does not appear to bind to the same sites as benzodiazepines or barbiturates, suggesting a distinct binding site on the receptor complex psu.eduresearchgate.netnih.gov.
Influence on Glutamatergic Pathways
In addition to its effects on GABAergic systems, this compound has been shown to influence glutamatergic pathways, which are responsible for the majority of excitatory neurotransmission in the brain. Studies suggest that alpha-chloralose's modulation of both GABAergic and glutamatergic pathways contributes to a balance between neuronal excitation and inhibition plos.orgnih.govnih.gov. This balanced modulation is hypothesized to promote cortical desynchronization and enhance sensory processing in experimental settings plos.orgnih.govnih.gov. Research in alpha-chloralose- and urethane-anesthetized rats demonstrated that microinjection of glutamate (B1630785) and N-methyl-d-aspartate (NMDA) into the paraventricular nucleus of the hypothalamus produced dose-dependent increases in sympathetic nerve activity, which were blocked by an NMDA receptor antagonist physiology.org. This indicates that glutamatergic signaling via NMDA receptors is active under this compound anesthesia and contributes to excitatory outputs physiology.org. Furthermore, a GABA-A receptor antagonist in the same region increased glutamate release, suggesting a tonic GABA-A mediated inhibition of this excitatory glutamatergic input physiology.org. While this compound enhances GABA-A receptor function, it did not affect glutamate-induced currents in dissociated hippocampal CA1 pyramidal neurons, suggesting its primary modulatory effect is on the inhibitory system, which in turn can influence the balance with the excitatory glutamatergic system nih.gov.
Electrophysiological Effects at Cellular and Network Levels
The modulation of neurotransmitter systems by this compound translates into observable electrophysiological effects on neuronal excitability, synaptic transmission, and broader brain network activity, particularly in experimental preparations.
Impact on Neuronal Excitability and Synaptic Transmission
Alpha-chloralose can produce a "unique pattern of anesthesia" involving both excitant and depressant effects on the central nervous system researchgate.net. While it is known to have stimulatory effects and can be described as a convulsant at certain doses, evidenced by myoclonic jerks, it also causes a loss of consciousness researchgate.netnih.gov. In vitro experiments in rat hippocampal slices showed that alpha-chloralose (at concentrations of 30-100 microM) diminished tetanic stimulation-induced gamma oscillations without significantly affecting single stimulation-induced field potential responses nih.gov. This suggests that while it can disrupt synchronized network activity, it may have less impact on basic synaptic transmission evoked by single stimuli nih.gov. However, slice-patch recordings revealed that alpha-chloralose enhanced GABAergic leak current and prolonged the decay constant of spontaneous inhibitory postsynaptic currents (sIPSCs), indicating an enhancement of inhibitory tone nih.gov. Studies in decerebrate cats showed that alpha-chloralose caused a significant and long-lasting suppression of single neuron activity in areas like the dorsal horn of the spinal cord and the nucleus reticularis gigantocellularis nih.gov. This neuronal suppression was noted to be similar in some ways to that caused by other anesthetic agents in these regions nih.gov.
Alterations in Cortical Desynchronization and Brain Oscillations (e.g., Alpha, Beta, Gamma Bands)
Alpha-chloralose anesthesia is associated with distinct alterations in brain oscillations compared to other anesthetics like isoflurane (B1672236) or ketamine-xylazine. Power spectral analysis in rat barrel cortex experiments revealed that alpha-chloralose significantly enhances oscillatory power in the alpha (8–13 Hz) and beta (13–30 Hz) frequency bands plos.orgnih.govnih.gov. This is in contrast to the dominance of delta (0.5–4 Hz) oscillations typically observed under deeper anesthesia with other agents plos.orgnih.govnih.gov. This enhancement of alpha and beta activity under alpha-chloralose is attributed to its modulation of GABAergic and glutamatergic pathways, promoting cortical desynchronization plos.orgnih.govnih.gov. While alpha-chloralose promotes desynchronization in the context of sensory processing and enhances alpha/beta power, studies in hippocampal slices showed that it diminished tetanic stimulation-induced gamma oscillations (30-80 Hz), suggesting differential effects on oscillations depending on the brain region and type of activity nih.gov. The enhancement of GABAergic leak current and prolongation of sIPSC decay by alpha-chloralose likely contribute to its disruption of neuronal network synchronization in the hippocampus nih.gov.
Effects on Local Field Potentials in Sensory Processing Regions
Alpha-chloralose anesthesia has been found to significantly impact local field potentials (LFPs), particularly in sensory processing regions like the barrel cortex, which is crucial for tactile information processing in rodents plos.orgnih.govnih.gov. Studies using whisker stimulation experiments in rats have shown that an anesthetic protocol including alpha-chloralose markedly improves the amplitude and latency of LFP signals in the barrel field cortex plos.orgnih.govnih.gov. LFP amplitudes under this protocol were observed to be significantly higher compared to those achieved with isoflurane or ketamine-xylazine anesthesia, with shorter peak latencies plos.orgnih.govnih.gov. This superior performance is linked to alpha-chloralose's ability to maintain a balance between excitatory and inhibitory networks, preserving neuronal excitability and enhancing cortical responsiveness to sensory stimulation plos.orgnih.govnih.gov. The desynchronization facilitated by alpha-chloralose through GABA and glutamate pathway modulation is considered a key mechanism behind the enhanced LFP signal clarity and amplitude plos.orgnih.govnih.gov. Under alpha-chloralose anesthesia, the barrel cortex also exhibits strong quasi-periodic ~1-Hz LFP oscillations, representing synchronized fluctuations between depolarized (Up) and hyperpolarized (Down) states physiology.org. The phase of these LFP oscillations has been shown to be a strong predictor of multiunit activity (MUA) responses to sensory stimuli, indicating that ongoing network states under this compound anesthesia significantly influence sensory processing physiology.org.
Influence on Cerebral Metabolism and Hemodynamics in Animal Models
Studies utilizing various animal models, such as rats and baboons, have investigated the impact of this compound on cerebral metabolic rate and blood flow. These investigations often employ techniques like autoradiography, 17O NMR spectroscopy, and functional magnetic resonance imaging (fMRI) to quantify changes in cerebral metabolic rate of oxygen (CMRO2), cerebral metabolic rate of glucose (CMRGlc), and cerebral blood flow (CBF) pnas.orgahajournals.orgfrontiersin.orgacademie-sciences.fr.
Effects on Cerebral Metabolic Rate of Oxygen and Glucose (CMRO2, CMRGlc)
This compound anesthesia has been shown to significantly influence cerebral metabolic rates in animal models. Compared to the awake state or other anesthetics like isoflurane, alpha-chloralose generally causes a substantial depression of the resting metabolic rate in the brain, particularly in the cortex nih.govnih.gov.
Research in rats anesthetized with alpha-chloralose has determined CMRO2 values using 17O NMR measurements. One study reported a CMRO2 value of 2.19 ± 0.14 μmol/g/min in the rat brain under alpha-chloralose anesthesia pnas.org. This value aligns with previous literature findings under similar conditions pnas.org. Another study, using an autoradiographic approach, determined a CMRGlc of approximately 0.37 μmol/g/min in the somatosensory and motor cortices of alpha-chloralose anesthetized rats pnas.org. Using a typical CMRO2/CMRGlc ratio, a calculated CMRO2 from this CMRGlc value was in close agreement with the 17O NMR findings pnas.org.
However, it is crucial to note that this compound anesthesia can reduce the metabolic rate of the cortex by 50% or more compared to the awake or lightly anesthetized state, with regional and layer variations in sensitivity nih.gov. This highlights that metabolic rates measured under this compound anesthesia may not fully reflect the physiological state of the awake brain nih.gov.
Studies comparing this compound with other anesthetics have also revealed differences in metabolic effects. In baboons, mean cerebral blood flow was significantly lower under this compound anesthesia compared to Sernylan (phencyclidine) analgesia, with the most marked differences observed in inferior frontal-temporal grey matter ahajournals.org.
Here is a summary of some metabolic rate data from studies using alpha-chloralose anesthesia:
| Animal Model | Anesthetic | Technique | CMRO2 (μmol/g/min) | CMRGlc (μmol/g/min) | Reference |
| Rat | Alpha-chloralose | 17O NMR | 2.19 ± 0.14 | - | pnas.org |
| Rat | Alpha-chloralose | Autoradiography | (Calculated ~2.04) | ≈0.37 | pnas.org |
Note: The calculated CMRO2 value is based on the reported CMRGlc and a CMRO2/CMRGlc ratio of 5.5, as mentioned in the source pnas.org.
Furthermore, the effect of this compound on the coupling between neuronal activity and metabolic rate during functional activation has been investigated. While often chosen for functional activation studies due to its perceived lesser depressant effects, alpha-chloralose anesthesia can still markedly reduce the increases in lCMRGlc and lCBF in response to stimulation in certain brain regions, such as the ventral posteromedial thalamic nucleus and barrel cortex, compared to unanesthetized states pnas.org.
Mechanisms of Neurovascular Coupling Modulation
Neurovascular coupling refers to the tight temporal and regional linkage between neuronal activity and cerebral blood flow, ensuring that active brain regions receive adequate oxygen and glucose supply nih.gov. This compound anesthesia can influence this coupling, and understanding the mechanisms involved is crucial for interpreting data from studies using this anesthetic nih.gov.
Anesthetics, including alpha-chloralose, can modulate neurovascular coupling by affecting neuronal activity, vascular reactivity, and baseline physiological states nih.gov. Different anesthetics have varying sites of action, which can lead to discrepancies in how neurovascular coupling mechanisms are interpreted nih.gov. Alpha-chloralose is thought to preserve robust hemodynamic and metabolic coupling to sensory stimulation compared to some other anesthetics, which is why it has been commonly used in functional hemodynamic studies nih.govnih.gov.
However, the use of anesthesia, including this compound, can disrupt brain metabolism and neural responsiveness, leading to differences in neurovascular coupling compared to the awake state nih.gov. Studies have shown that alpha-chloralose can cause inter-stimuli habituation in somatosensory evoked potentials (SEP) in rats, affecting the neuronal response that drives the hemodynamic changes nih.gov.
While the precise, comprehensive mechanisms by which this compound specifically modulates neurovascular coupling are complex and not fully elucidated, research points to its influence on the interplay between neuronal activity, glial cells (particularly astrocytes), and vascular smooth muscle, which constitute the neurovascular unit nih.gov. Modulations in neuronal activity trigger signals, potentially mediated by astrocytes, that lead to changes in local blood flow nih.gov. Anesthetics can interfere with this signaling cascade at various points nih.gov.
Furthermore, alpha-chloralose administration has been shown to induce profound vasomotion, which are spontaneous contractions and relaxations of cerebral vessels researchgate.net. This induced vasomotion persists for the duration of the anesthetic activity and can influence the interpretation of hemodynamic signals, including those related to neurovascular coupling researchgate.net.
The impact of this compound on neurovascular coupling is also evident in studies examining the effects of nitric oxide (NO). While NO synthase inhibition significantly attenuates or eliminates local CBF responses to functional activation in anesthetized animals, this is not the case in unanesthetized animals, suggesting that anesthesia alters the role of NO in neurovascular coupling pnas.org. In the thalamus and sensory cortex of alpha-chloralose anesthetized rats, where stimulation-induced lCBF responses were already diminished by the anesthesia, NO synthase inhibition resulted in a loss of statistically significant activation of lCBF pnas.org.
Advanced Analytical Methodologies for Chloralose Detection and Quantification
Chromatographic Techniques for Separation and Identification
Chromatography serves as a vital initial step in chloralose (B1664795) analysis, allowing for the separation of the target compound from potentially interfering substances present in biological or environmental samples. The choice of chromatographic technique often depends on the sample matrix and the required sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of this compound, particularly in toxicological investigations. This method typically involves the extraction of this compound from the sample matrix, followed by derivatization to make the compound sufficiently volatile for GC analysis. The derivatized this compound is then separated on a capillary column, and the eluting compounds are detected and identified by a mass spectrometer.
GC-MS analysis of alpha-chloralose has been employed in the investigation of poisoned animals, such as ducks, where the procedure involved extraction with acetone, drying, and derivatization with dichlorodimethylsilane (B41323) before GC analysis. The identity of derivatized extracts was confirmed by GC-MS. nih.gov In human poisoning cases, GC-MS has been used to analyze serum and urine samples. nih.govoup.com After acetylation, GC-MS analysis can be based on characteristic mass-to-charge ratio (m/z) values, such as 272 for alpha-chloralose. nih.govoup.com Headspace gas chromatography coupled to mass spectrometry has also been used, where alpha-chloralose was converted to chloral (B1216628), a volatile compound, for analysis. nih.gov GC-MS is also part of general organic compound screens used in veterinary diagnostic laboratories for evaluating potential exposure to chemicals like alpha-chloralose. msu.edu
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variations (LC-MS/MS, UHPLC-MS/MS) have become increasingly popular for this compound analysis due to their high sensitivity and selectivity, often eliminating the need for derivatization. oup.com These techniques are particularly useful for analyzing biological fluids and tissues.
LC-MS/MS methods have been developed for the determination of this compound residues in animal tissues. sasa.gov.uknih.gov These methods often utilize reversed-phase HPLC with electrospray negative ionisation tandem mass spectrometry. nih.govresearchgate.net Residues can be identified by monitoring multiple reaction monitoring (MRM) transitions of precursor ions (e.g., m/z 309 and 307) to a common product ion (e.g., m/z 161). nih.govresearchgate.net LC-MS/MS offers superior sensitivity and selectivity compared to LC-MS. sasa.gov.uk
Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) provides even faster analysis times and improved chromatographic resolution. A validated quantitative UHPLC-MS/MS method has been developed for the determination of alpha-chloralose in feline blood, demonstrating a limit of quantification of 100 ng/mL and a limit of detection of 30 ng/mL in serum. helsinki.finih.gov This method has been successfully applied to analyze blood samples from cats with suspected alpha-chloralose poisoning, confirming the presence of the compound in a significant concentration range. nih.gov UHPLC-MS/MS has also been applied for the simultaneous determination of alpha-chloralose and other compounds, such as anticoagulant rodenticides, in human hair, allowing for the detection of chronological exposure. researchgate.netscilit.comoup.com
Extraction and Sample Preparation Protocols
Effective extraction and sample preparation are critical steps to isolate this compound from the complex matrices of biological and environmental samples, remove interfering substances, and concentrate the analyte before chromatographic analysis. Various protocols have been developed and optimized for different sample types.
Solid-Phase Microextraction (SPME) from Biological Matrices
Solid-Phase Microextraction (SPME) is a solvent-less or solvent-reduced extraction technique that can be applied to biological fluids like blood and urine for the analysis of alpha-chloralose. jchr.orgjchr.org This method involves exposing a coated fiber to the sample headspace or directly immersing it in the liquid matrix to extract the analyte. Challenges in SPME extraction of alpha-chloralose from biological fluids include its relatively low polarity, which can make extraction from polar matrices difficult, and potential protein binding. jchr.org
Optimization of SPME methods for alpha-chloralose has shown promising results, with reported improvements in sensitivity and a decrease in the limit of quantification. jchr.orgjchr.org For instance, a study reported a 50% increase in sensitivity and a decrease in the limit of quantification from 0.5 ng/mL to 0.1 ng/mL after method optimization. jchr.orgjchr.org Using a polar SPME fiber, such as a PDMS/DVB fiber, can improve extraction from polar biological fluids. jchr.org Headspace extraction can also be employed to reduce protein binding and improve recovery. jchr.org
An example SPME extraction protocol for alpha-chloralose from blood and urine involves adding the sample to a centrifuge tube with an internal standard, vortexing and centrifuging, conditioning a SPME fiber, equilibrating the fiber in the headspace or sample, and then desorbing the analyte from the fiber in the GC-MS injector. jchr.org
Extraction from Environmental and Animal Tissue Samples
Extracting this compound from environmental samples (like soil, water, and air where it can persist as a pollutant) and animal tissues requires specific protocols to account for the different matrix compositions. jchr.orgjchr.org
For animal tissues, methods have been described for the analysis of alpha-chloralose in avian tissues, involving extraction with acetone. nih.gov Another approach for animal tissues is extraction with methanol. nih.govresearchgate.net Sequential extraction with different solvents, such as acetonitrile, dilute hydrochloric acid, and concentrated hydrochloric acid, has been used for analyzing extractable radioactive content in duck tissues. usu.eduresearchgate.net
Extraction from environmental matrices may involve different techniques depending on the sample type. While specific detailed protocols for environmental samples were not extensively detailed in the search results, the need for reliable methods for detecting alpha-chloralose in these matrices is recognized due to its persistence. jchr.orgjchr.org
Optimization of Extraction and Purification Methods
Optimizing extraction and purification methods is crucial to maximize the recovery of this compound, minimize matrix effects, and improve the sensitivity and accuracy of the analysis. Optimization can involve varying parameters such as the solvent type, solvent volume, extraction time, temperature, and the use of techniques like sonication or microwave assistance, although the provided search results did not specifically detail the optimization of this compound extraction using these latter techniques. mdpi.comnih.govmdpi.comfrontiersin.org
Studies on optimizing extraction methods for other compounds highlight the importance of parameters like solvent concentration, liquid-solid ratio, extraction time, and temperature to maximize yield and improve purity. nih.govfrontiersin.org For this compound, optimization of SPME extraction has been shown to increase sensitivity and decrease the limit of quantification. jchr.orgjchr.org Method optimization can also enhance selectivity, reducing interference from other compounds, and improve robustness. jchr.org
Purification steps, such as using mini-columns containing Florisil for cleanup after derivatization in GC methods nih.gov, or filtration of extracts before LC-MS/MS analysis sasa.gov.uknih.govresearchgate.net, are often included in the protocols to remove matrix co-extractives that could interfere with the analysis.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 11534 |
| Alpha-chloralose | 11534 |
Data Tables
Based on the search results, here is a data table presenting some reported limits of detection and quantification for this compound using different methods and matrices:
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| UHPLC-MS/MS | Feline Serum | 30 ng/mL | 100 ng/mL | helsinki.finih.gov |
| LCMSMS | Liver Tissue | ~0.3 mg/kg | 0.28 mg/kg | sasa.gov.uknih.gov |
| GC-MS | Urine | 1.5 mg/L | 5 mg/L | oup.com |
| UHPLC-MS-MS | Human Hair | Not specified | Not specified | researchgate.netoup.com |
| SPME-GC-MS/MS | Blood/Urine | Improved after opt. | Decreased from 0.5 to 0.1 ng/mL after opt. | jchr.orgjchr.org |
Note: LOD and LOQ values can vary depending on the specific instrument, sample preparation, and method parameters used.
Here is another table showing recovery data from fortified animal tissues using LCMSMS and GC-ECD:
| Tissue Type | Fortification Level (mg/kg) | Method | Mean Recovery (%) | Range (%) | Reference |
| Chicken Muscle | 198-237 | LCMSMS | 88.5 | - | nih.gov |
| Liver | 1-52 | LCMSMS | - | 81.3 - 94.3 | nih.gov |
| Liver | Not specified | GC-ECD | Comparable | - | sasa.gov.uk |
Method Validation and Performance Characteristics in Research Contexts
Method validation is a fundamental process in analytical chemistry to confirm that an analytical method is suitable for its intended purpose. ujpronline.compfigueiredo.orgeurachem.org For this compound analysis in research contexts, validation ensures the reliability and consistency of the generated data. Key performance characteristics evaluated during validation include sensitivity, specificity, limits of detection and quantification, precision, accuracy, and robustness. ujpronline.comresearchgate.netelementlabsolutions.comjetir.org
Sensitivity, Specificity, and Limits of Detection/Quantification
Sensitivity refers to the ability of a method to detect small amounts of the analyte. Specificity is the capacity to unequivocally assess the analyte in the presence of other components that might be present in the sample matrix, such as impurities, degradation products, or endogenous substances. elementlabsolutions.com Achieving high specificity is crucial to avoid false positives and ensure that the detected signal is indeed from this compound. elementlabsolutions.com
The Limit of Detection (LOD) is defined as the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified. ujpronline.comeurachem.orgchromatographyonline.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantified with acceptable levels of accuracy and precision. ujpronline.comeurachem.orgchromatographyonline.com These limits are critical parameters for determining the lowest concentration of this compound that can be confidently measured in a given research application.
Research studies have reported varying LOD and LOQ values depending on the analytical technique and sample matrix used. For instance, a quantitative UHPLC-MS/MS method for determining alpha-chloralose in feline blood reported an LOD of 30 ng/mL and an LOQ of 100 ng/mL in serum. nih.govnih.govresearchgate.net Optimization of SPME extraction methods for alpha-chloralose has been shown to increase sensitivity and decrease the LOQ. One study reported a decrease in the LOQ from 0.5 ng/mL to 0.1 ng/mL after method optimization. jchr.orgjchr.org
Precision, Accuracy, and Robustness for Research Applications
Precision describes the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically assessed through repeatability (within-run precision) and intermediate precision (between-run precision or between-day precision). ujpronline.comresearchgate.neteuropa.eu Accuracy refers to the closeness of agreement between the value obtained by the method and the true value or an accepted reference value. ujpronline.comelementlabsolutions.com Accuracy is often evaluated by analyzing spiked samples with known concentrations of the analyte and calculating the percentage recovery. researchgate.netchromatographyonline.com
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ujpronline.comelementlabsolutions.comchromatographyonline.com Evaluating robustness helps ensure that the method can produce consistent results despite minor variations in laboratory conditions or operator technique. elementlabsolutions.comchromatographyonline.com
Validation studies for this compound analysis in research contexts demonstrate the method's performance characteristics. For the UHPLC-MS/MS method in feline blood, precision varied from 2.7% to 7.8% for low, medium, and high concentrations, while accuracy was between 91.8% and 108%. nih.gov At the LOQ, the precision was 15% and the accuracy was 117%, indicating satisfactory performance for the method. nih.gov Optimization efforts have also shown improvements in precision; one study reported a 5% improvement in precision after method optimization. jchr.orgjchr.org
These validation parameters are crucial for confirming the suitability of analytical methods for the specific requirements of research applications, ensuring that the data generated for this compound detection and quantification are reliable and accurate. ujpronline.compfigueiredo.org
Data Table: Example Analytical Method Performance Characteristics for Alpha-Chloralose in Feline Blood nih.gov
| Performance Characteristic | Value/Range | Notes |
| LOD | 30 ng/mL | In serum |
| LOQ | 100 ng/mL | In serum |
| Precision (Low-High Conc.) | 2.7% - 7.8% (RSD) | Intra- and inter-day precision |
| Precision (at LOQ) | 15% (RSD) | |
| Accuracy (Low-High Conc.) | 91.8% - 108% (% Recovery) | |
| Accuracy (at LOQ) | 117% (% Recovery) | |
| Linearity | Evaluated from 100-3500 ng/mL | Calibration solutions injected twice |
Note: This table presents data from a specific study on feline blood and may not be representative of all matrices or analytical methods.
Applications of Chloralose in Experimental Animal Research
Use as an Experimental Anesthetic and Immobilizing Agent
α-Chloralose has been employed as an anesthetic and immobilizing agent in animal experiments, particularly in acute, non-recovery procedures. gv-solas.de Its use in such contexts is often considered when alternative anesthetic agents might interfere with the specific physiological parameters being studied. gv-solas.de
Physiological Preservation in Acute Experiments
One of the key advantages cited for using α-chloralose in acute experiments is its ability to preserve certain physiological reflexes and functions that might be blunted by other anesthetics. It has been used in physiological experiments focusing on the neuronal control of circulation and respiration, as many autonomous reflexes remain intact under α-chloralose anesthesia. gv-solas.de In acute cardiovascular studies, where the preservation of myocardial function is a primary consideration, α-chloralose has been a primary anesthetic agent, second only to sodium pentobarbital (B6593769). researchgate.net Studies in dogs anesthetized with α-chloralose have shown that they sustain heart rates and respiratory sinus arrhythmia that are nearly identical to those in awake dogs. ahajournals.org This suggests that α-chloralose permits more intact autonomic control of the cardiovascular system compared to some other anesthetic regimens. ahajournals.org
Considerations for Neuroscientific Measurements (e.g., EEG, fMRI)
α-Chloralose is also used for prolonged neuroscientific measurements, including in rare instances of magnetic resonance imaging (MRI). gv-solas.de For fMRI experiments, researchers often seek anesthetics that allow for strong and reproducible BOLD responses, particularly when using weak physiological stimuli like whisker deflection. nih.gov α-Chloralose, in contrast to isoflurane (B1672236), has been noted to fulfill the need for strong activation. nih.gov Studies have shown that responses to peripheral electrical and mechanical stimulation can be of higher amplitude and extend to more regions under α-chloralose anesthesia compared to isoflurane. mdpi.com
However, anesthesia in general can confound fMRI measurements by altering neural activity, affecting cardiorespiratory physiology, and interfering with cerebral vasculature and neurovascular coupling. While α-chloralose has been popular for functional imaging due to its relatively minor influence on neurovascular coupling and neural activity compared to some agents like halothane, it still affects brain activity in complex ways. frontiersin.org Anesthesia can profoundly alter resting-state functional connectivity (RSFC) measurements. researchgate.net For example, a dose-dependent decrease of cross-hemispheric RSFC has been demonstrated in α-chloralose-anesthetized rats. researchgate.net
Studies comparing different anesthetics for acquiring electroencephalogram (EEG) signals have indicated that while α-chloralose combined with low-dose isoflurane can result in stable EEG signals, muscle noise may be present. nih.gov Combining α-chloralose with a slightly higher concentration of isoflurane has shown significant improvement in EEG signal quality. nih.gov
Comparative Anesthesia Studies with Other Agents (e.g., Isoflurane, Ketamine-Xylazine)
Comparative studies have investigated the effects of α-chloralose versus other common anesthetic agents like isoflurane and ketamine-xylazine on various physiological and neurophysiological parameters in animal models.
In studies comparing α-chloralose and isoflurane in a swine model of acute pulmonary embolism, swine anesthetized with α-chloralose exhibited a lower heart rate and peripheral arterial pressure but higher SpO2, end-tidal CO2, and systolic blood pressure at baseline compared to those given isoflurane. nih.gov During clot induction in this model, the isoflurane group showed lower oxygen saturation and systolic blood pressure but higher heart rate and systolic pulmonary arterial pressure than the α-chloralose group. nih.gov
Research comparing the effects on neurovascular coupling has shown that while α-chloralose can lead to prolonged neural refractory periods, isoflurane maintains short refractory periods. nih.gov The hemodynamic response per given neural activity has been observed to be high under both α-chloralose and isoflurane anesthesia. nih.gov However, a significantly higher cerebral blood flow response to CO2 challenges was observed under isoflurane compared to α-chloralose. nih.gov
In terms of neurophysiological measurements, a study focusing on whisker stimulation response in the rat barrel cortex found that a protocol combining α-chloralose with low-dose isoflurane and dexdomitor significantly enhanced the amplitude and reduced the latency of local field potential (LFP) signals compared to isoflurane or ketamine-xylazine alone. nih.gov LFP amplitudes under this α-chloralose-based protocol were reported to be twice as high as with isoflurane and four times as high as with ketamine-xylazine. nih.gov This enhanced neural responsiveness under α-chloralose may be linked to its modulation of GABAergic and glutamatergic pathways, potentially promoting cortical desynchronization. nih.gov
Comparisons in mice have shown that while isoflurane anesthesia maintained stable heart rate, blood pH, and carbon dioxide partial pressure, α-chloralose sedation caused a significant drop in breathing rates, a decreased but stable heart rate, and an increase in blood carbon dioxide levels with a severe drop in arterial pH over time. plos.org
Studies on the impact of anesthetics on blood pressure regulation in rats have indicated that both isoflurane and chloralose-urethane anesthesia can be used in cardiovascular experiments, although they can lead to decreased blood pressure and altered contributions of the renin-angiotensin system, sympathetic nervous system, and nitric oxide to blood pressure regulation. cas.cz Ketamine-xylazine anesthesia was considered less appropriate for functional cardiovascular studies due to major blood pressure reduction. cas.cz
α-Chloralose generally offers a longer duration of anesthetic effects compared to ketamine-xylazine, making it potentially more suitable for prolonged experiments. nih.gov
Here is a summary table comparing some physiological effects of α-chloralose, Isoflurane, and Ketamine-Xylazine based on available data:
| Anesthetic Combination | Species | Heart Rate | Blood Pressure | SpO2 | End-tidal CO2 | LFP Amplitude (relative) | LFP Latency | Arterial pH | Blood CO2 (PaCO2) |
| α-Chloralose + Low-dose Isoflurane + Dexdomitor | Rat | Stable (more stable than Isoflurane alone) nih.gov | Stable (more stable than Isoflurane alone) nih.gov | Not specified | Not specified | 4x (vs Ketamine-Xylazine), 2x (vs Isoflurane) nih.gov | Shortened nih.gov | Not specified | Not specified |
| Isoflurane | Rat | Stable plos.org | Varied depending on dose and study cas.cz | Stable plos.org | Stable plos.org | Lower than α-Chloralose combination nih.gov | Prolonged nih.gov | Stable plos.org | Stable plos.org |
| Ketamine-Xylazine | Rat | Varied depending on study cas.cznih.gov | Significant reduction, major drawback for functional studies cas.cz | Not specified | Not specified | Lower than α-Chloralose combination and Isoflurane nih.gov | Prolonged nih.gov | Not specified | Not specified |
| α-Chloralose | Swine | Lower than Isoflurane nih.gov | Lower peripheral arterial pressure, Higher systolic blood pressure than Isoflurane nih.gov | Higher than Isoflurane nih.gov | Higher than Isoflurane nih.gov | Not applicable (swine study) | Not applicable (swine study) | Not specified | Not specified |
| Isoflurane | Swine | Higher than α-Chloralose nih.gov | Higher peripheral arterial pressure, Lower systolic blood pressure than α-Chloralose nih.gov | Lower than α-Chloralose nih.gov | Lower than α-Chloralose nih.gov | Not applicable (swine study) | Not applicable (swine study) | Not specified | Not specified |
| α-Chloralose | Mouse | Significant drop, but stable plos.org | Not specified | No significant difference vs Isoflurane plos.org | Increased plos.org | Not applicable (mouse study) | Not applicable (mouse study) | Severe drop plos.org | Increased plos.org |
| Isoflurane | Mouse | Stable plos.org | Not specified | No significant difference vs α-Chloralose plos.org | Stable plos.org | Not applicable (mouse study) | Not applicable (mouse study) | Stable plos.org | Stable plos.org |
Note: This table summarizes findings from different studies and species; direct comparisons within the same study and species are more definitive.
Research Models for Specific Physiological Systems
α-Chloralose is frequently employed in research models designed to investigate specific physiological systems, particularly the cardiovascular, respiratory, and nervous systems.
Cardiovascular and Respiratory System Studies
α-Chloralose has been extensively used in physiological experiments to study the neuronal control of circulation and respiration. gv-solas.de Its ability to maintain many autonomous reflexes makes it suitable for these investigations. gv-solas.de In acute cardiovascular studies, it is considered advantageous for preserving myocardial function. researchgate.net Studies in decerebrate rats have examined the cardiovascular and respiratory effects of This compound (B1664795), alongside other anesthetics like pentobarbital, ketamine, and urethane. nih.gov These studies observed that this compound reduced blood pressure and heart rate, and also reduced respiratory rate. nih.gov However, it did not have a significant effect on tidal volume in this model. nih.gov this compound, along with pentobarbital and ketamine, was found to significantly attenuate the carotid occlusion, tilt, and sodium cyanide chemo-receptor responses. nih.gov
While often considered suitable for cardiovascular studies, α-chloralose may have effects on the cardiovascular response to alpha-adrenergic test agents. nih.gov Studies in lambs have shown that α-chloralose altered the systemic arterial pressure and heart rate response to both alpha-receptor stimulation (by methoxamine) and blockade (by phentolamine). nih.gov It potentiated the systemic arterial pressor response to methoxamine (B1676408) but attenuated the reflex decrease in heart rate, suggesting a blunting of the baroreceptor reflex. nih.gov
Research in pigs and rats anesthetized with a combination of alpha-chloralose and nitrous oxide found that while satisfactory surgical anesthesia was achieved in pigs, the dose required for surgical anesthesia in rats caused severe depression of the cardiovascular system and a combined metabolic and dilution acidosis. researchgate.net
Neurophysiological Investigations (e.g., Cortical Response, Neural Network Dynamics)
α-Chloralose is a widely used anesthetic in neuroscientific research, partly due to its presumed minimal depression of autonomic function. researchgate.net It is employed in neurophysiological investigations, including studies of cortical response and neural network dynamics. researchgate.netmdpi.comnih.gov
Studies have shown that α-chloralose can lead to potentified sensory-evoked responses in bilateral cortices. ismrm.org It has been used to investigate neurovascular coupling, the relationship between neural activity and changes in cerebral blood flow, oxygenation, and volume. researchgate.net Although anesthesia can disrupt neurovascular coupling, α-chloralose has been noted for having a relatively minor influence compared to some other agents. frontiersin.org Early fMRI and rs-fMRI studies frequently used α-chloralose due to its relatively minor influence on neurovascular coupling and neural activity. frontiersin.org
Research into the effects of different anesthetics on spontaneous neural activity and functional connectivity has shown that α-chloralose can increase slow wave activity and theta band power compared to isoflurane. ismrm.org Unlike high doses of isoflurane, α-chloralose anesthesia does not typically induce a burst-suppression pattern in spontaneous neural activity and tends to retain neural sensitivity to external stimuli. ismrm.org
However, anesthesia does affect neural circuit function. Studies have indicated that resting-state functional connectivity is significantly weakened by anesthesia, including α-chloralose. researchgate.net Thalamo-cortical connectivity, for instance, has been shown to be significantly reduced by anesthesia relative to the awake state. researchgate.net
The observed differences in LFP signal amplitudes and latencies under different anesthetics, including α-chloralose, are linked to the degree of cortical desynchronization and physiological stability induced by each agent. nih.gov α-Chloralose is thought to promote moderate cortical desynchronization and maintain stable physiological parameters, contributing to enhanced neural responses to sensory stimulation. nih.gov
Experimental Models of Neurological Conditions (e.g., Cerebral Ischemia)
This compound is employed as an anesthetic in experimental models designed to study neurological conditions, particularly cerebral ischemia nih.govnih.gov. Its use in these models is noted for providing robust metabolic and hemodynamic responses to functional stimulation nih.gov. Studies investigating focal cerebral ischemia in rats have utilized alpha-chloralose anesthesia nih.govnih.gov. Research comparing alpha-chloralose to isoflurane in a rat model of middle cerebral artery (MCA) occlusion indicated that while both anesthetics allowed for excellent survival, animals anesthetized with alpha-chloralose exhibited larger cortical and total infarct volumes nih.govnih.gov. Despite the difference in infarct volume, the functional outcome at 72 hours was reported as similar between the two anesthetic groups nih.govnih.gov. The duration of peri-infarct flow transients (PIFTs), a phenomenon related to ischemic depolarization, was also significantly longer in alpha-chloralose anesthetized animals nih.govnih.gov. The amplitude of these flow transients showed a correlation with the extent of edema, as did the duration of non-convulsive seizures (NCS) in the alpha-chloralose group nih.govnih.gov. This compound has also been used in gerbil models of cerebral ischemia induced by bilateral carotid artery occlusion ahajournals.org.
Wildlife Research Applications
This compound has applications in wildlife research, primarily for the immobilization and capture of various species and for studying their behavioral and physiological responses under sedation core.ac.ukunl.eduusda.gov.
Immobilization and Capture Techniques for Avian and Mammalian Species
Alpha-chloralose has been used as an immobilizing agent for the live-capture of nuisance waterfowl (Anatidae spp.), American coots (Fulica americana), pigeons (Columba livia), common ravens (Corvus corax), and sandhill cranes (Grus canadensis) unl.edu. Its use in capturing birds has been documented since at least the 1960s usda.govunl.edu. Oral administration, often via treated baits, is a common method for delivering this compound to wild animals for capture core.ac.ukunl.eduescholarship.org. This technique has been experimentally used for stress-susceptible species like Greater sandhill cranes, with reports of lower mortality and morbidity compared to other capture methods core.ac.uk.
Studies have evaluated the effectiveness of alpha-chloralose for capturing various bird species. For instance, research from 1990 to 1992 involving field trials in four states demonstrated the capture of waterfowl and pigeons using alpha-chloralose, with varying mortality rates depending on the species unl.edu. Canada geese were frequently targeted, and studies have reported capture rates using powdered and tablet formulations of alpha-chloralose unl.edu.
Beyond avian species, alpha-chloralose has also been tested for capturing mammals. Experimental dosages have been administered on baits to wild black bears (Ursus americanus) seafwa.org. Some bears were sufficiently narcotized to allow handling without mechanical restraint for extended periods seafwa.org.
Research on Behavioral and Physiological Responses in Sedated Wild Animals
The use of this compound in wildlife research extends to studying the behavioral and physiological responses of sedated animals core.ac.ukresearchgate.net. Once animals are immobilized using agents like alpha-chloralose, researchers can collect data, attach tracking devices, or conduct health assessments core.ac.ukseafwa.org.
Research on silver foxes administered an oral combination including alpha-chloralose and dexmedetomidine (B676) monitored routine physiological indicators, anesthesia time, effects, and biological reflexes researchgate.net. Observations included changes in body temperature, SpO2, and heart rate during the anesthesia period researchgate.net. The anesthesia was characterized by smooth induction, maintenance, and recovery, providing a suitable duration for procedures researchgate.net. Studies on captured black bears administered alpha-chloralose noted the degree of anesthesia, spontaneous reflexes observed, and the duration of the drug's effect, which facilitated handling seafwa.org.
The use of immobilizing agents in wildlife biology and management is increasing, not only for capture but also for scientific pursuits such as banding and other research activities usda.gov.
Biotransformation and Pharmacokinetics of Chloralose in Non Human Species
Metabolic Pathways and Metabolite Identification
The metabolism of chloralose (B1664795) in non-human species involves several steps, leading to the formation of various metabolites. The primary metabolic route involves the conversion of this compound to chloral (B1216628) hydrate (B1144303), which is then further metabolized.
Conversion to Chloral Hydrate and Subsequent Metabolites (e.g., Trichloroethanol, Trichloroacetic Acid)
Following ingestion or administration, this compound is hydrolyzed, notably in the stomach by gastric acidity, to form chloral (trichloroacetaldehyde), which rapidly converts to chloral hydrate in the presence of water vettimes.comoup.com. Chloral hydrate is a key intermediate in the metabolic cascade.
Chloral hydrate undergoes further biotransformation through reduction and oxidation pathways. The primary reductive pathway, mainly catalyzed by alcohol dehydrogenase in the liver, leads to the formation of trichloroethanol (TCE) vettimes.comnih.gov. Trichloroethanol is considered an active metabolite and contributes to the central nervous system depressant effects attributed to this compound diva-portal.orgresearchgate.net.
Concurrently, chloral hydrate can also be oxidized to trichloroacetic acid (TCAA) oup.comnih.govepa.gov. This oxidative pathway is less prominent than the reduction to trichloroethanol in some species epa.gov. Trichloroacetic acid is a stable metabolite with a longer half-life compared to trichloroethanol nih.govepa.govmims.com. Studies in mice and rats have shown that a significant portion of administered chloral hydrate is converted to trichloroethanol, while a smaller percentage is converted directly to trichloroacetic acid epa.gov. Additional trichloroacetic acid can be formed from the enterohepatic circulation of trichloroethanol epa.gov.
Research in mice and rats indicated that approximately 77% of an administered dose of chloral hydrate was converted to trichloroethanol, and about 15% was converted to trichloroacetic acid, including the contribution from enterohepatic circulation epa.gov.
Conjugation Reactions (e.g., Glucuronidation, Sulfation) in Animal Models
Further metabolism of this compound and its metabolites involves conjugation reactions, which facilitate their excretion. Glucuronidation is a significant conjugation pathway for trichloroethanol, leading to the formation of trichloroethyl glucuronide (urochloralic acid) oup.comnih.govdesinsectador.com. This conjugate is a major urinary metabolite of chloral hydrate in both humans and animals nih.gov. In a human case of poisoning, the excretion of the glucuronic acid conjugate of alpha-chloralose was reported to be significantly higher than that of free alpha-chloralose desinsectador.com.
Sulfation is another conjugation pathway observed for this compound metabolites in animal models. Studies in cats have detected several sulfate (B86663) conjugates of alpha-chloralose metabolites in urine samples slu.se. These conjugation reactions generally increase the water solubility of the metabolites, promoting their elimination from the body via urine or bile desinsectador.com.
Interspecies Variations in this compound Metabolism
Significant variations exist in the metabolic profiles and enzymatic activities across different animal taxa, influencing the biotransformation and elimination of this compound.
Comparative Enzymatic Activity and Metabolic Profiles across Animal Taxa
Interspecies differences in the activity of enzymes involved in this compound metabolism, such as alcohol dehydrogenase and UDP-glucuronosyltransferases (UGTs), contribute to variations in metabolic profiles. For instance, cats are known to have deficiencies in certain UGT enzymes compared to dogs, which can lead to reduced glucuronidation of various compounds, potentially affecting the excretion of this compound and its metabolites desinsectador.com. This difference in glucuronidation capacity may contribute to observed variations in this compound toxicosis between these species norden.org.
While the general metabolic fate of chloral hydrate (conversion to trichloroethanol and trichloroacetic acid, followed by conjugation) is qualitatively similar across species tested, quantitative differences in the kinetics of these metabolites can exist nih.goviarc.fr. Studies comparing the metabolism of chloral hydrate in rats and mice have shown differences in the half-lives of trichloroethanol and trichloroethyl glucuronide nih.gov.
Comparative metabolism studies involving other compounds have also highlighted species-specific differences in metabolic pathways and the enzymes involved, such as cytochrome P450 enzymes nih.gov. These findings underscore the importance of considering interspecies variations when assessing the pharmacokinetics and potential effects of this compound in different animal species.
Experimental Pharmacokinetics in Laboratory and Wildlife Models
Pharmacokinetic studies in laboratory and wildlife models provide insights into the absorption, distribution, metabolism, and excretion of this compound.
Absorption and Distribution Studies in Animal Tissues
Following oral administration, chloral hydrate, a major product of this compound hydrolysis, is rapidly absorbed from the gastrointestinal tract iarc.fr. Once absorbed, this compound and its metabolites are distributed to various tissues.
Studies investigating the distribution of this compound in animal tissues have shown its presence in different biological matrices. In cases of poisoning in cats, alpha-chloralose has been detected in blood serum and urine, with concentrations often higher in urine than in serum desinsectador.com. In tissue samples from poisoned cats, generally lower concentrations of alpha-chloralose were observed compared to urine desinsectador.com.
Research on the distribution of this compound in a fatal human intoxication case revealed its presence in heart blood, urine, gastric contents, vitreous humor, brain, bile, and liver, with high levels detected in gastric contents, indicating recent ingestion oup.com. While this study was in humans, it provides some indication of potential tissue distribution patterns for this compound.
Experimental studies in rats using alpha-chloralose anesthesia have also provided insights into its presence and effects in the brain, particularly in the context of influencing the pharmacokinetics and binding of other compounds like cocaine nih.gov. These studies highlight that anesthetics, including alpha-chloralose, can influence the distribution and clearance of co-administered substances in the brain nih.gov.
Data from studies on chloral hydrate, relevant due to its role as a metabolite, have examined its distribution and that of its metabolites in various tissues and body fluids in animals like dogs and rats nih.govepa.goviarc.fr. These studies often involve measuring concentrations of chloral hydrate, trichloroethanol, and trichloroacetic acid in plasma, urine, and sometimes liver nih.govepa.gov.
While detailed quantitative data tables specifically on this compound absorption and distribution across a wide range of non-human species and tissues are not extensively available in the provided search results, the existing literature confirms that this compound and its metabolites are absorbed and distributed throughout the body following exposure in animals.
Excretion Pathways and Half-Life Determination in Non-Human Organisms
The elimination of this compound in non-human species primarily involves renal excretion, occurring either as the unchanged compound or following metabolic transformation, notably glucuronidation. Research indicates that metabolism and excretion patterns can exhibit species-specific variations.
Studies in cats have investigated the metabolism and excretion of alpha-chloralose (AC). Analysis of feline urine samples has revealed the presence of several tentative AC metabolites, including products of dechlorination and oxidation, as well as various sulfate conjugates and a glucuronic acid conjugate of AC. This suggests that cats excrete AC through multiple pathways, including biotransformation via dechlorination, oxidation, glucuronidation, and sulfation. slu.se Some reports contrast on whether trichloroethanol, a metabolite of chloral hydrate, is a significant metabolite of alpha-chloralose in animals. vettimes.comnih.govresearchgate.net
In humans, the excretion of the glucuronic acid conjugate of alpha-chloralose has been reported to be significantly higher than that of the free compound. desinsectador.com However, due to species differences in drug metabolism, particularly the limited capacity for glucuronide conjugation in cats compared to other species like dogs, human data on excretion pathways cannot be directly extrapolated to non-human animals. desinsectador.comresearchgate.net
Pharmacokinetic studies in different non-human species have provided insights into the half-life of this compound. In dogs, the half-life of this compound has been reported to be approximately 48 hours. vettimes.com
Research in mallard ducks (Anas platyrhynchos) administered a single oral dose of alpha-chloralose (approximately 30 mg/kg) showed rapid excretion of the compound and its metabolites following the period of unconsciousness. The mean half-life (t½) values in different tissues were determined: 9.0 hours in breast muscle, 9.8 hours in liver, and 9.1 hours in skin. An approximation of 99% total excretion was estimated to occur between 27 to 33 hours post-exposure, calculated as seven times the half-life. usu.eduresearchgate.net
While specific detailed data tables on excretion percentages via different routes (urine, feces, etc.) for various non-human species were not extensively available in the provided search results, the literature highlights the importance of renal excretion and metabolic conjugation, particularly glucuronidation, as key elimination pathways. The half-life data available underscores the variability in the rate of elimination across different species.
Summary of Half-Life Data in Non-Human Species
| Species | Tissue/Matrix | Half-Life (approximate) | Source |
| Dog | Plasma/Serum | 48 hours | vettimes.com |
| Mallard Duck | Breast Muscle | 9.0 hours | usu.eduresearchgate.net |
| Mallard Duck | Liver | 9.8 hours | usu.eduresearchgate.net |
| Mallard Duck | Skin | 9.1 hours | usu.eduresearchgate.net |
Further detailed research findings on the quantitative contribution of different excretion routes (urinary, fecal, etc.) and a broader range of half-life values across more non-human species would enhance the understanding of this compound pharmacokinetics.
Environmental Science and Ecotoxicological Research
Environmental Fate and Persistence Studies
Understanding how a chemical behaves in the environment is fundamental to assessing its potential risks. For chloralose (B1664795), studies on its environmental fate and persistence examine its transformation and movement through different environmental compartments.
Hydrolysis and Degradation Pathways in Environmental Matrices (e.g., Soil, Water)
Information regarding the specific hydrolysis and degradation pathways of this compound in environmental matrices such as soil and water is noted as having considerable gaps in reported data. herts.ac.uk General environmental fate studies for chemicals often involve evaluating hydrolysis in water across a range of pH values (e.g., pH 4, 7, and 9 or pH 5, 7, and 9) to determine persistence and identify degradation products. epa.govies-ltd.ch Aerobic and anaerobic transformation studies in soil and water/sediment systems are also standard components of environmental fate assessments to understand degradation rates and routes under different oxygen conditions. epa.govies-ltd.ch While this compound is hydrolyzed in the stomach to chloral (B1216628) as part of its metabolism in animals, specific data on its abiotic or biotic degradation rates and pathways in soil and water under environmental conditions are limited in the available research. vettimes.com
Volatility and Dispersion Characteristics in Research Contexts
This compound is described as volatile. herts.ac.uk While volatility influences how a substance might move into the air, detailed characteristics of its dispersion in various environmental matrices within research contexts are not extensively documented in the provided information. This compound is also noted as not generally soluble in water, which could impact its availability and dispersion in aquatic environments. usda.gov
Bioaccumulation and Biomagnification Potential in Ecosystems
Bioaccumulation refers to the accumulation of a substance in an organism, while biomagnification describes the increasing concentration of a substance in organisms at successively higher levels in a food chain. This compound is reported to have a high potential for bioaccumulation. herts.ac.uk The fact that it is slowly metabolized in animals contributes to its persistence within organisms, which is a factor influencing bioaccumulation. usda.gov While the general processes of bioaccumulation and biomagnification are well-documented for various persistent chemicals, specific detailed research findings quantifying the extent of this compound bioaccumulation in different species or demonstrating its biomagnification through specific food chains in ecosystems were not prominently featured in the search results. However, the high potential for bioaccumulation suggests a need for further investigation into its movement and concentration within trophic levels.
Research on Ecological Impact on Non-Target Organisms
The use of this compound can pose risks to organisms other than the intended targets. Research has focused on evaluating these ecological impacts through experimental studies and examining secondary exposure pathways.
Experimental Studies on Avian, Aquatic, and Mammalian Wildlife
Experimental studies have provided insights into the toxicity of this compound to various non-target wildlife groups. This compound is considered highly toxic to birds and moderately toxic to fish and mammals. herts.ac.uk Birds are generally more susceptible to this compound than mammals. vettimes.com
Research using alpha-chloralose for bird immobilization has provided some data on mortality in both target and non-target avian species under operational conditions. For instance, studies have reported mortality rates for non-target birds inadvertently exposed to this compound bait, including species like English sparrows and wood ducks. unl.edu Mortality rates have been observed for different formulations and in various avian species, such as mallards and Canada geese. unl.edu
For aquatic organisms, this compound is considered moderately toxic to fish. herts.ac.uk A 96-hour LC50 value for rainbow trout (Oncorhynchus mykiss) has been reported as 2.4 mg/L. vettimes.com The low water solubility of this compound might limit its availability to aquatic organisms in some scenarios. usda.gov
Mammalian toxicity has also been studied, with reported oral median lethal doses (LD50s) for species like rats, mice, and dogs. vettimes.com
Here is a summary of some toxicity data:
| Organism | Effect | Value | Source |
| Rainbow Trout | 96-hour LC50 | 2.4 mg/L | vettimes.com |
| Male Rats | Oral LD50 | 611 mg/kg | vettimes.com |
| Female Rats | Oral LD50 | 212 mg/kg | vettimes.com |
| Mice | Oral LD50 | 400 mg/kg | vettimes.com |
| Dogs | Oral LD50 | Approximately 500 mg/kg | vettimes.com |
| Canada Geese | LD50 | 53.9 mg/kg | unl.edu |
| Canada Geese | ED50 (sedation) | 15.1 mg/kg | unl.edu |
Secondary Exposure Pathways in Food Chains within Research Settings
The potential for secondary poisoning through food chains has been a subject of research, particularly concerning the use of rodenticides. Secondary poisoning can occur when predators or scavengers consume prey that has ingested a toxic substance. While initial assessments in some contexts considered the risk of secondary poisoning from this compound to be negligible for mammal predators consuming poisoned mice, more recent data and studies contradict this assumption. vettimes.comnorden.org
Research, including studies involving domestic cats that are known rodent hunters, has indicated the possibility of secondary poisoning occurring through the ingestion of mice exposed to this compound baits. norden.org Although direct proof in every case can be challenging, collected data on exposure and calculated intake of this compound in mice suggest that cats may be poisoned by eating exposed rodents. norden.org This raises concerns about the welfare of affected animals and the potential for undesirable health effects. norden.org
Beyond domestic animals, the risk of secondary poisoning of wildlife, including birds of prey and other mammalian predators and scavengers, also needs consideration. norden.orgresearchgate.netresearchgate.netbmuv.de The transfer of compounds like this compound along the food chain represents a relevant exposure pathway for secondary and tertiary consumers. bmuv.de The persistence of a toxicant in the tissues of poisoned prey is a key factor in the risk of secondary poisoning to predators. researchgate.netresearchgate.net
Mechanistic Toxicology of Chloralose in Experimental Models
Cellular and Molecular Mechanisms of Toxicity
Chloralose (B1664795) exerts its toxic effects at the cellular and molecular levels through interactions with key components of neuronal signaling and by potentially inducing cellular damage pathways.
Interaction with Ion Channels and Receptors Implicated in Toxicity
A significant aspect of this compound's molecular mechanism involves its interaction with inhibitory γ-aminobutyric acid type A receptors (GABAAR) wikipedia.org. Alpha-chloralose has been shown to stimulate the GABA-induced chloride conductance of GABAA receptors expressed in Xenopus laevis oocytes sigmaaldrich.com. This potentiation of GABAergic neurotransmission leads to depression of cortical centers in the brain vettimes.com. The action is described as barbiturate-like on synaptic transmission wikipedia.orgcliniciansbrief.com. In contrast, the structural isomer, β-chloralose, is reported to be inactive as a GABAAR modulator and lacks general anesthetic properties wikipedia.org. The interaction with ion channels, particularly ligand-gated ion channels like GABAA receptors, is a known mechanism by which various toxins exert their effects on the nervous system nih.gov.
Oxidative Stress and Cellular Damage Pathways
While direct studies specifically linking this compound to oxidative stress and cellular damage pathways were not extensively found in the provided search results, oxidative stress is a well-established mechanism of cellular injury caused by various xenobiotics wikipedia.orgnih.govroutledge.com. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify them, leading to damage to cellular components such as lipids, proteins, and DNA wikipedia.orgnih.govclevelandclinic.org. Given that this compound is metabolized in the liver vettimes.com, and the liver is susceptible to oxidative damage from various toxins , it is plausible that oxidative stress could play a role in this compound toxicity, particularly in hepatic responses, although this requires specific investigation. Studies on other chlorinated hydrocarbons have explored their influence on parameters like lipophilicity and electron donor ability in relation to toxicity nih.gov.
Systemic and Organ-Specific Toxicological Mechanisms in Animals
Experimental animal models have been crucial in understanding the systemic and organ-specific toxicological effects of this compound, primarily focusing on neurotoxicity.
Neurotoxicity Mechanisms in Experimental Animal Models
This compound exhibits both dose-dependent depressant and stimulant effects on the CNS in various animal species researchgate.net. Alpha-chloralose is primarily known as an acute depressant on the brain vettimes.com. At high concentrations, it activates GABA receptors on GABAergic presynaptic nerve terminals in the CNS, resulting in the depression of cortical centers vettimes.com. This depression can lead to hypothermia due to impaired thermoregulation in the hypothalamus vettimes.com.
However, this compound also possesses stimulant actions on spinal reflexes, which can manifest as hyperreflexia, myoclonic movements, and generalized convulsions, particularly with the beta isomer vettimes.com. Studies in rats have investigated the effects of alpha-chloralose on spontaneous and evoked GABA release in hippocampal CA1 neurons, highlighting its complex interaction with GABAergic systems in the brain gv-solas.de. Experimental models of neurotoxicity often focus on alterations in neurotransmission and neuroinflammation mechanisms frontiersin.org.
In studies involving focal cerebral ischemia in rats, alpha-chloralose has been used as an anesthetic. While providing good survival, studies have shown larger cortical and total infarct volumes in alpha-chloralose anesthetized animals compared to those anesthetized with isoflurane (B1672236) nih.gov. The total duration of peri-infarct flow transients was also significantly longer in the alpha-chloralose group nih.gov. These findings suggest that alpha-chloralose's effects on cerebral blood flow and metabolism during ischemic events may contribute to the extent of neuronal damage nih.gov.
Gastrointestinal and Hepatic Responses in Laboratory Animals
Information specifically detailing the mechanistic gastrointestinal and hepatic responses to this compound in laboratory animals is limited in the provided search results. However, it is known that after ingestion, this compound is hydrolyzed in the stomach by gastric acidity to chloral (B1216628), which is then mainly metabolized by hepatic alcohol dehydrogenase to trichloroethanol (TCE) vettimes.com. TCE is a lipid-soluble metabolite that can cross the blood-brain barrier and contribute to CNS depression vettimes.com. While TCE is primarily associated with neurotoxicity, the metabolic process in the liver indicates hepatic involvement in the toxicokinetics of this compound. Some studies mention the analysis of this compound in liver specimens in toxicological investigations researchgate.net. General toxicology studies in laboratory animals, including assessments of hepatic responses, are standard practice in evaluating the toxicity of substances slideshare.net. One study mentioned that alpha-chloralose administered intraperitoneally to rats caused a fatal ileus to develop at therapeutic doses oup.com.
Genotoxicity and Mutagenicity Assessments in In Vitro and Animal Studies
Assessments of the genotoxic and mutagenic potential of this compound have been conducted in various studies. This compound did not demonstrate mutagenic activity under the testing conditions of one study europa.eu. Studies on other chlorinated hydrocarbons have utilized in vitro mutagenicity and genotoxicity tests such as the micronucleus test and the alkaline single cell gel electrophoresis technique (Comet assay) in human lymphocytes nih.gov. These studies investigate DNA damage and chromosomal aberrations nih.govnih.gov. While the provided results specifically for this compound's genotoxicity are limited to a statement of no mutagenic activity in one study europa.eu, the methodologies used for assessing genotoxicity and mutagenicity in vitro and in animal studies for similar compounds provide a framework for the types of assessments that would be conducted for this compound. These assessments typically involve evaluating endpoints such as gene mutations, chromosomal damage, and DNA strand breaks slideshare.net.
Data Table: Summary of this compound Interactions and Effects
| Mechanism/System | Effect/Interaction | Experimental Model/Context |
| Cellular/Molecular | Potentiation of GABAAR-mediated chloride conductance | Xenopus laevis oocytes sigmaaldrich.com, Synaptic transmission in brain wikipedia.org |
| Barbiturate-like action on synaptic transmission | Brain wikipedia.org | |
| Potential role of oxidative stress in cellular damage pathways | General toxicological principle wikipedia.orgnih.gov | |
| Systemic/Organ-Specific | Dose-dependent CNS depression and stimulation | Various animal species researchgate.net |
| Depression of cortical centers (high doses) | Brain vettimes.com | |
| Activation of GABA receptors on presynaptic terminals (high concentrations) | CNS vettimes.com | |
| Impaired hypothalamic thermoregulation leading to hypothermia | Animals vettimes.com | |
| Stimulation of spinal reflexes (hyperreflexia, myoclonus, convulsions) | Spinal cord (beta isomer) vettimes.com | |
| Larger infarct volumes in focal cerebral ischemia studies | Rats (compared to isoflurane anesthesia) nih.gov | |
| Prolonged peri-infarct flow transients in cerebral ischemia | Rats nih.gov | |
| Hydrolysis to chloral and metabolism to trichloroethanol (TCE) | Stomach and Liver vettimes.com | |
| Fatal ileus (intraperitoneal administration) | Rats oup.com | |
| Genotoxicity/Mutagenicity | No mutagenic activity observed in a specific study | Testing conditions not detailed in snippet europa.eu |
Historical Context and Evolution of Chloralose in Scientific Research
Early Discoveries and Introduction as a Research Compound
Chloralose (B1664795), chemically a chlorinated acetal (B89532) derivative of glucose, is formed by the condensation of chloral (B1216628) hydrate (B1144303) and glucose. nsw.gov.auresearchgate.netoup.com Its effects were first described by Hanriot and other researchers between 1893 and 1897. gv-solas.de It was introduced as a hypnotic agent, initially for both human and veterinary use, starting around 1893 in Europe. researchgate.netoup.comecronicon.net Early in the 20th century, alpha-chloralose was briefly evaluated for human anesthetic use but its toxicity precluded widespread adoption in human medicine or veterinary practice. gv-solas.denih.gov Despite this, it found extensive use as an animal anesthetic in laboratory settings. nih.govnih.gov
This compound exists as a mixture of isomers, primarily alpha-chloralose and beta-chloralose (B100575). gv-solas.deherts.ac.uk Research indicated that only the alpha isomer possesses anesthetic properties, while beta-chloralose is considered to have toxic and convulsive effects and lacks anesthetic effect. gv-solas.denih.gov This distinction was noted by Overton in 1901, who found the anesthetic differences between alpha-chloralose and its structural isomer beta-chloralose difficult to explain based on simple theories of narcosis. nih.gov Problems with chemical purity and uncertainty about the molecular composition of this compound isomers affected research until the mid-20th century. nih.gov
Shifting Paradigms in its Use as an Experimental Anesthetic
Alpha-chloralose has been widely employed as an anesthetic in laboratory animals, particularly in physiological experiments. gv-solas.denih.gov It was frequently used in studies investigating the neuronal control of circulation and respiration because many autonomous reflexes were thought to remain intact under its influence. gv-solas.de This characteristic also made it suitable for prolonged neuroscientific measurements. gv-solas.de
Historically, alpha-chloralose was considered a primary anesthetic agent in acute cardiovascular studies where preserving myocardial function was important, second only to sodium pentobarbital (B6593769) in its frequency of use. nih.gov However, its use has been accompanied by controversy, with questions raised about whether it functions as a true anesthetic or primarily as an immobilizing agent with sedative-hypnotic properties. nih.gov
The properties and mechanism of action of alpha-chloralose suggest that intravenous or intraperitoneal injections are effective routes of administration in experimental settings. gv-solas.de Anaesthesia lasting several hours is possible with a bolus intravenous injection, and longer durations (8-10 hours) can be induced. gv-solas.de Due to a delayed onset of effect (at least 15 minutes after intravenous injection), it has often been combined with other substances, such as fast-acting anesthetics or analgesics, particularly during the induction phase of anesthesia. gv-solas.de
While historically used, alpha-chloralose is generally not recommended for survival studies due to potential involuntary excitement and prolonged recovery periods. researchgate.net It has traditionally been considered a terminal drug in some research contexts due to potential negative physiological side effects. researchgate.net However, some studies have reported successful recovery of animals following alpha-chloralose anesthesia under careful application schemes. researchgate.netresearchgate.net
Contributions to Neurophysiology and Pharmacology Research
Alpha-chloralose has been a widely used anesthetic in neuroscientific research, partly due to its presumed minimal depression of autonomic function compared to some other anesthetic agents. researchgate.netnih.gov It has been particularly utilized in studies of the cerebrovasculature because it can provide robust metabolic and hemodynamic responses to functional stimulation. researchgate.net Early functional connectivity studies in rodents were also performed using alpha-chloralose anesthesia. nih.gov
Research has explored the effects of alpha-chloralose on neuronal activity. Studies in decerebrate cats indicated that alpha-chloralose caused a significant and long-lasting suppression of single neuron activity in areas of the central nervous system, such as the dorsal horn of the spinal cord and the nucleus reticularis gigantocellularis. nih.gov While some researchers believed it caused less CNS suppression than other anesthetics, the observed neuronal suppression in these studies appeared similar in many ways to that caused by other agents. nih.gov
Alpha-chloralose is known to have dose-dependent effects on the central nervous system, exhibiting both depressant and stimulant properties. researchgate.netoup.comnorden.org It has been described as having a "unique pattern of anesthesia" involving both excitant and depressant effects. researchgate.net Its mechanism of action is not fully defined, but limited in vitro studies suggest it may enhance the activity of GABA-A receptors, potentially by increasing their affinity for GABA. researchgate.netresearchgate.netwikipedia.org
Studies comparing alpha-chloralose with other anesthetics in neurophysiological research, such as fMRI studies, have highlighted its impact on experimental outcomes. For instance, comparisons with isoflurane (B1672236) and medetomidine (B1201911) have shown differences in BOLD signal responses to stimulation and functional connectivity mapping. nih.govmdpi.com Research has indicated that alpha-chloralose anesthesia can be associated with a greater BOLD response for a fixed stimulus compared to halothane, although variability in the response over time has been noted. ox.ac.uk
In pharmacology, alpha-chloralose has been used in studies investigating the effects of other drugs. For example, studies on neuromuscular blocking drugs have utilized this compound-anesthetized cats to assess the effects of compounds on muscle twitch responses and autonomic function. nih.gov
Regulatory and Ethical Considerations in Animal Research (Historical Perspective)
The use of animals in scientific research has a long history, and ethical considerations have evolved over time. nih.govwellbeingintlstudiesrepository.org Historically, the moral status of animals in research was viewed differently, with treatment often subservient to human health. nih.gov However, concerns about animal suffering in research have been present in both the general public and the scientific community. scielo.org.mx
The development of regulations surrounding animal research reflects the emergence of social ethics for animals. researchgate.netphilarchive.org Early efforts focused primarily on preventing cruelty. researchgate.netphilarchive.org Legislation for animal protection during research has been established in various countries, such as the Cruelty to Animals Act in Britain in 1876 and the Laboratory Animal Welfare Act in the USA in 1966. nih.gov These laws aimed to regulate the use of animals and minimize pain and distress. nih.gov
The concept of the "3 Rs" (Replacement, Reduction, and Refinement) was introduced in 1959 as a guide to reduce animal pain in research. nih.govscielo.org.mx These principles advocate for replacing animal experiments with alternatives where possible, reducing the number of animals used, and refining procedures to minimize suffering. scielo.org.mx
In the context of alpha-chloralose use, ethical considerations are particularly relevant due to its use as an anesthetic in animal experiments. The question of whether alpha-chloralose provides adequate anesthesia or merely immobilization has implications for the ethical conduct of research. nih.gov Current guidelines and regulations in many regions emphasize that if the use of alpha-chloralose cannot be replaced by alternatives, it should ideally be used in non-recovery experiments where the animal is euthanized under anesthesia without regaining consciousness. gv-solas.de Combining alpha-chloralose with other substances, such as fast-acting anesthetics and analgesics, during induction is often advised to optimize desired effects and reduce adverse effects, aligning with the principle of refinement. gv-solas.de
The increasing scrutiny on vertebrate pest management, where this compound has also been used as a rodenticide and avicide, has also brought attention to ethics, efficacy, and environmental safety. nsw.gov.auherts.ac.uk This broader context of this compound use highlights the multifaceted ethical considerations associated with the compound beyond its role solely as a research anesthetic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
